Bis(4-methoxyphenyl)-1,2,4-oxadiazole
Description
Historical Evolution of Oxadiazole Chemistry
The journey of oxadiazole chemistry began in 1884 with the first synthesis of the 1,2,4-oxadiazole (B8745197) ring by Tiemann and Krüger, who initially named these compounds "furo[ab1]diazoles". doi.org For several decades following their discovery, these five-membered heterocycles, which contain one oxygen and two nitrogen atoms, remained a niche area of study. It wasn't until the 1960s that a renewed interest in 1,2,4-oxadiazoles emerged, largely driven by the discovery of their interesting photochemical rearrangement reactions. doi.org This resurgence paved the way for more extensive investigations into their synthesis, reactivity, and potential applications.
Oxadiazoles exist in four isomeric forms, distinguished by the positions of the nitrogen atoms in the ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4- and 1,3,4-isomers have been the most extensively studied due to their greater stability and diverse biological activities. nih.gov
Significance of 1,2,4-Oxadiazoles in Contemporary Chemical Research
In contemporary chemical research, the 1,2,4-oxadiazole ring is recognized as a "privileged" structure, particularly in the realm of medicinal chemistry. nih.gov This is largely due to its role as a bioisostere for ester and amide functional groups. beilstein-journals.org Bioisosteres are substituents or groups that have similar physical or chemical properties, and which broadly produce similar biological effects. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities and steric profile of esters and amides while offering improved metabolic stability and pharmacokinetic properties. beilstein-journals.org
This bioisosteric relationship has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Beyond pharmaceuticals, 1,2,4-oxadiazole derivatives have also found applications in materials science, for example, in the development of liquid crystals and scintillating materials. niscair.res.in
Contextualization of Aryl-Substituted 1,2,4-Oxadiazole Systems within Heterocyclic Chemistry
The introduction of aromatic (aryl) substituents onto the 1,2,4-oxadiazole core, as seen in Bis(4-methoxyphenyl)-1,2,4-oxadiazole, is a common strategy to modulate the compound's physicochemical and biological properties. The aryl groups can influence factors such as molecular conformation, electronic distribution, and the potential for intermolecular interactions like π-π stacking.
The synthesis of 3,5-diaryl-substituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. organic-chemistry.org A prevalent synthetic route involves the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative (such as an acid chloride or ester). beilstein-journals.org For instance, the synthesis of 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole would likely involve the reaction of 4-methoxybenzamidoxime with 4-methoxybenzoyl chloride.
While a comprehensive dataset for the specific compound 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole is not extensively documented in single dedicated studies, data from closely related structures provide valuable insights. For example, the related compound 3-(4-Methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazole has been synthesized and characterized, with a reported melting point of 112-114 °С. arkat-usa.org Its infrared spectrum shows characteristic peaks at 1642 cm⁻¹ (C=C), 1598 cm⁻¹ (C=N), and 1252 cm⁻¹ (C-O). arkat-usa.org The ¹H NMR spectrum of this vinylogous analogue displays signals for the methoxy (B1213986) protons at δ 3.83 ppm. arkat-usa.org Such data for related compounds are crucial for predicting the properties and for the structural confirmation of this compound.
Table 1: Spectroscopic Data for the related compound 3-(4-Methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazole arkat-usa.org
| Data Type | Values |
| Melting Point | 112-114 °С |
| IR (cm⁻¹) | 1642 (C=C), 1598 (C=N), 1252 (C-O), 1172, 1030, 970 (trans-CH=CH) |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 7.98 (d, J=8.8 Hz, 2H), 7.86 (d, J=16.4 Hz, 1H), 7.80 (d, J=8.8 Hz, 2H), 7.24 (d, J=16.4 Hz, 1H), 7.12 (d, J=8.9 Hz, 2H), 7.03 (d, J=8.5 Hz, 2H), 3.83 (d, J=8.2 Hz, 6H) |
Properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-16(21-18-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQGHHQWSHCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 1,2,4 Oxadiazole Systems
Ring Opening and Ring Closure Transformations
The inherent reactivity of the 1,2,4-oxadiazole (B8745197) nucleus is largely governed by its low level of aromaticity and the weak, easily cleavable O-N(2) bond. researchgate.netchim.it These features render the ring susceptible to opening under various conditions, which is often the initial step in transformations to other heterocyclic systems. chim.it The cleavage of the O-N bond can be induced thermally or photochemically. researchgate.netchim.it
Photochemical excitation, for instance, can generate a reactive open-chain intermediate that may possess zwitterionic, biradical, or nitrene-like characteristics. chim.it The fate of this intermediate and the final product are highly dependent on the reaction medium and the nature of the substituents on the oxadiazole ring. chim.it For example, irradiation of certain 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles leads to the cleavage of the O-N bond, forming a nitrene intermediate which then cyclizes and rearranges to yield oxazoline (B21484) products. chim.it
These ring-opening events are frequently followed by ring-closure (recyclization) steps, leading to new, often more stable, heterocyclic frameworks. This propensity for ring transformation is a cornerstone of the synthetic utility of 1,2,4-oxadiazoles, allowing them to serve as precursors to a diverse array of other heterocycles. researchgate.netosi.lv
Intramolecular Rearrangements of 1,2,4-Oxadiazoles
Intramolecular rearrangements are a hallmark of 1,2,4-oxadiazole chemistry, providing synthetically valuable pathways to other isomeric or entirely different heterocyclic systems. osi.lv These transformations are driven by the inherent strain and electronic properties of the ring, leading to more stable arrangements.
The Boulton-Katritzky Rearrangement (BKR) is one of the most significant and extensively studied thermal transformations of 1,2,4-oxadiazoles. researchgate.netchim.it This rearrangement is fundamentally an intramolecular nucleophilic substitution. chim.it The mechanism involves a nucleophilic atom (Z) located within a three-atom side chain attached to the C(3) position of the oxadiazole ring. chim.it This nucleophile attacks the electrophilic N(2) atom of the ring. chim.it
Table 1: Examples of Boulton-Katritzky Rearrangements (BKR)
| Starting Material Class | Side-Chain Atom Sequence | Product Class | Reference |
|---|---|---|---|
| 3-Acyl-1,2,4-oxadiazole hydrazone | C-N-N | 1,2,3-Triazole | chim.it |
| N-1,2,4-Oxadiazol-3-yl-hydrazone | N-N-C | 1,2,4-Triazole | chim.it |
| N-(1,2,4-Oxadiazol-3-yl)-β-enamino ketone | N-C-C | Imidazole | chim.it |
Another crucial rearrangement pathway for 1,2,4-oxadiazoles is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This process is particularly common for 1,2,4-oxadiazoles bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack. chim.itnih.gov
The ANRORC rearrangement is typically initiated by the addition of an external bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632), to an electrophilic carbon of the oxadiazole ring, most commonly the C(5) position. chim.itrsc.org This initial addition is followed by the opening of the oxadiazole ring to form a linear intermediate. chim.itnih.gov The final step is an intramolecular cyclization, where the second nucleophilic site of the added reagent attacks an electrophilic center in the open-chain intermediate, forming a new heterocyclic ring. chim.itrsc.org
The outcome can be a five-membered ring, such as a triazole, or even a six-membered ring, depending on the structure of the starting oxadiazole and the nature of the nucleophile. chim.it For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) proceeds via an ANRORC-like mechanism at the C(5) position to ultimately yield a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it Theoretical studies have helped to elucidate the mechanistic details, highlighting the importance of factors like the stability of intermediates and torsional strain in determining the reaction pathway and regioselectivity. rsc.org
Table 2: Examples of ANRORC Rearrangements
| Starting Material Feature | Nucleophile | Product Class | Reference |
|---|---|---|---|
| General 1,2,4-oxadiazoles | Hydrazine | 3-Amino-1,2,4-triazoles | nih.gov |
| 3-Carbonyl-5-polyfluoroaryl-1,2,4-oxadiazole | Hydrazine | Triazinone | chim.it |
| 5-Polyfluoroaryl-1,2,4-oxadiazole | Methylhydrazine | N-Methylindazole | chim.itrsc.org |
Electrophilic and Nucleophilic Reactivity at Ring Positions
The electronic nature of the 1,2,4-oxadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The ring itself is considered electron-withdrawing and is generally resistant to electrophilic aromatic substitution. researchgate.net However, the ring nitrogen atoms possess nucleophilic character. The N(4) atom is the most common site for reactions with external electrophiles, such as protonation and metal complexation. The N(2) atom, while also nucleophilic, is rarely attacked by external nucleophiles due to the greater electrophilicity of the ring carbons at C(3) and C(5).
Conversely, the ring carbons are electrophilic and thus susceptible to nucleophilic attack. chim.it Nucleophilic attacks are more frequent than electrophilic ones on the oxadiazole ring. chim.it The C(5) and C(3) positions are the primary sites for such reactions. The presence of good leaving groups or activating electron-withdrawing substituents at these positions facilitates nucleophilic substitution reactions. chim.it For instance, 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) readily undergoes nucleophilic aromatic substitution (SNAr) at the C(3) position with various nucleophiles. chim.it Similarly, a trichloromethyl group at C(5) can be displaced by nucleophiles. chim.it
Functional Group Interconversions on Aromatic Substituents
While the 1,2,4-oxadiazole ring itself has a rich and complex reactivity, the substituents attached to it can also undergo a variety of chemical transformations. For a molecule like Bis(4-methoxyphenyl)-1,2,4-oxadiazole, reactions can be performed on the two 4-methoxyphenyl (B3050149) groups. The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of the attached aromatic substituents. researchgate.net
Standard aromatic chemistry can be applied to these substituent rings, although the reaction conditions must be chosen carefully to avoid unwanted transformations of the oxadiazole core itself. researchgate.net Functional group interconversions can include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts reactions on the methoxyphenyl rings are possible. The methoxy (B1213986) group is an ortho-, para-director, and its activating effect would compete with the deactivating effect of the oxadiazole ring.
Ether Cleavage: The methoxy groups (-OCH₃) on the phenyl rings can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding bis(4-hydroxyphenyl)-1,2,4-oxadiazole derivative.
Coupling Reactions: If the aryl substituents are modified to include halides (e.g., bromo or iodo groups), they can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. One-pot synthesis-arylation strategies have been developed for related 1,3,4-oxadiazoles, which showcase the viability of such functionalizations. acs.org
These transformations allow for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a wide range of derivatives for various applications.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Single-Crystal X-ray Diffraction Analysis of 1,2,4-Oxadiazole (B8745197) Scaffolds
In the crystal structure of the analogous 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023), the molecules are interconnected through a network of weak intermolecular interactions. nih.gov Short intermolecular C···O interactions, with a distance of 2.9968 (15) Å, link adjacent molecules into one-dimensional chains. nih.gov This distance is notably shorter than the sum of the van der Waals radii of carbon and oxygen (3.22 Å), indicating a significant interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the structural confirmation of Bis(4-methoxyphenyl)-1,2,4-oxadiazole in solution. Although specific spectral data for the title compound is not detailed in the available literature, the expected ¹H and ¹³C NMR spectral features can be inferred from data reported for closely related 3,5-diaryl-1,2,4-oxadiazole derivatives.
¹H NMR: The proton NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the aromatic protons of the two 4-methoxyphenyl (B3050149) substituents. Due to the symmetry of the 4-methoxyphenyl groups, two sets of doublets are anticipated for the aromatic protons. The protons ortho to the oxadiazole ring would appear at a downfield chemical shift compared to the protons meta to the ring, typically in the range of δ 7.5-8.5 ppm. The methoxy (B1213986) group protons would give rise to a sharp singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbon atoms of the 1,2,4-oxadiazole ring are expected to resonate at highly deshielded chemical shifts, typically in the range of δ 160-180 ppm. The quaternary carbons of the phenyl rings attached to the oxadiazole would also appear in the downfield region. The methoxy carbon would be observed at a characteristic chemical shift of around δ 55 ppm. The remaining aromatic carbons would appear in the typical aromatic region of δ 110-140 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxadiazole C3/C5 | - | ~168-176 |
| Aromatic CH (ortho) | ~8.1-8.3 (d) | ~128-130 |
| Aromatic CH (meta) | ~7.0-7.2 (d) | ~114-116 |
| Aromatic C (ipso) | - | ~124-126 |
| Aromatic C (para-OCH₃) | - | ~162-164 |
| Methoxy (-OCH₃) | ~3.9 (s) | ~55-56 |
Note: 'd' denotes a doublet and 's' denotes a singlet. The predicted values are estimates and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to further confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the ortho and meta relationships of the protons on the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the phenyl rings and the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity between the phenyl rings and the oxadiazole core, as correlations between the ortho-protons of the phenyl rings and the carbons of the oxadiazole ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the through-space interactions between the methoxy protons and the ortho-protons of the phenyl rings, further supporting the conformational preferences in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the compound.
The electron impact (EI) mass spectrum of 1,2,4-oxadiazoles is characterized by fragmentation pathways that involve the cleavage of the heterocyclic ring. A typical fragmentation pattern for 3,5-diaryl-1,2,4-oxadiazoles involves the retro-cycloaddition (RCA) fragmentation, leading to the formation of nitrile and nitrile oxide radical cations. For this compound, this would result in the formation of 4-methoxybenzonitrile (B7767037) and a 4-methoxyphenylnitrile oxide radical cation. Further fragmentation of the 4-methoxyphenyl moieties, such as the loss of a methyl radical followed by the loss of carbon monoxide, would also be expected.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 282 | [M]⁺ (Molecular Ion) |
| 135 | [CH₃OC₆H₄CN]⁺ |
| 134 | [CH₃OC₆H₄CNO]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The relative abundances of these fragments would depend on the ionization method and energy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond absorbing or scattering light at characteristic frequencies.
For this compound, key functional groups expected to show distinct vibrational bands include:
C=N stretching from the oxadiazole ring.
Aromatic C=C stretching from the phenyl rings.
C-O-C stretching (asymmetric and symmetric) from the ether linkages of the methoxy groups.
Aromatic C-H stretching .
Aliphatic C-H stretching from the methyl groups.
While specific IR and Raman spectra for the title compound are not detailed in the reviewed sources, analysis of a closely related precursor, (1Z,2Z)-N',N'2-Bis((4-methoxybenzoyl)oxy)oxalimidoyl diazide, shows characteristic IR peaks at 1605 cm⁻¹ (aromatic C=C) and 1256 cm⁻¹ (C-O-C stretch). The IR spectra of other 1,2,4-oxadiazole derivatives also show characteristic bands for the heterocyclic ring and its substituents.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=N Stretch (Oxadiazole) | 1620-1550 | IR, Raman |
| Aromatic C=C Stretch | 1610-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | 1275-1200 | IR |
| C-O-C Symmetric Stretch | 1075-1020 | IR |
Computational and Theoretical Investigations of Bis 4 Methoxyphenyl 1,2,4 Oxadiazole and Analogs
Molecular Dynamics (MD) Simulations
Solvation Effects and Solvent Interactions
The interaction of a solute with its surrounding solvent molecules can significantly influence its chemical behavior, reactivity, and physical properties. For Bis(4-methoxyphenyl)-1,2,4-oxadiazole, computational methods provide a molecular-level understanding of these solvation effects. While specific experimental solvation data for this exact compound is not extensively documented in the literature, theoretical models based on its structural analogs, 3,5-diaryl-1,2,4-oxadiazoles, offer substantial insights.
Molecular Dynamics (MD) simulations and quantum chemical calculations are the primary tools used to investigate solvation. researchgate.nettandfonline.com MD simulations can model the dynamic behavior of the solute molecule in a solvent box over time, revealing how solvent molecules arrange themselves around the solute and identifying the primary sites of interaction. For this compound, key interaction sites would include the nitrogen and oxygen heteroatoms of the oxadiazole ring, which can act as hydrogen bond acceptors, and the π-systems of the methoxy-substituted phenyl rings.
Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to compute various descriptors that predict the molecule's behavior in solution. These methods can be performed in the gas phase or with implicit solvent models (like the Polarizable Continuum Model, PCM) that represent the solvent as a continuous medium with a defined dielectric constant. This allows for the calculation of solvation energies and the study of how the solvent influences the molecule's electronic structure, such as its dipole moment and molecular orbitals.
For this compound, the following interactions are theoretically significant:
Hydrogen Bonding: The nitrogen atoms in the 1,2,4-oxadiazole (B8745197) ring are potential hydrogen bond acceptors. In protic solvents like water or alcohols, these sites would be primary points for strong solvent interactions. The oxygen atoms of the methoxy (B1213986) groups also contribute to this capability.
Dipole-Dipole Interactions: The 1,2,4-oxadiazole ring possesses a significant dipole moment. This facilitates interactions with polar solvent molecules.
π-Interactions: The aromatic phenyl rings can interact with solvent molecules that also possess π-systems.
Computational studies on related 1,2,4-oxadiazoles indicate that they generally exhibit lower water solubility compared to their 1,3,4-oxadiazole (B1194373) isomers. researchgate.net This is attributed to the reduced hydrogen bond accepting character of the nitrogen atoms in the 1,2,4-oxadiazole ring. researchgate.net The presence of two large, relatively non-polar methoxyphenyl groups in this compound would further decrease its solubility in highly polar solvents like water, while enhancing it in solvents of intermediate polarity like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).
Table 1: Theoretical Approaches to Studying Solvation Effects
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Dynamic stability, solvent distribution, identification of primary interaction sites. tandfonline.com | Models the arrangement of solvent molecules around the oxadiazole and methoxyphenyl groups. |
| DFT with Implicit Solvent Models (e.g., PCM) | Solvation free energy, changes in electronic structure (dipole moment, orbitals) upon solvation. | Quantifies the energetic favorability of dissolving the compound in various solvents. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize specific solute-solvent interactions like hydrogen bonds. nih.gov | Provides detailed electronic insight into the nature and strength of interactions with solvent molecules. |
In Silico Modeling of Intermolecular Interactions and Complexation
In silico modeling is a powerful technique for predicting and analyzing how this compound interacts with itself or with other molecules, such as biological receptors. These noncovalent interactions are critical in determining the solid-state packing of the molecule and its potential for complex formation.
A key type of intermolecular force relevant to this compound is the π–π stacking interaction. mdpi.com this compound features three aromatic systems: the two methoxyphenyl rings and the 1,2,4-oxadiazole ring itself. Computational studies on similar 1,2,4-oxadiazole systems have confirmed that the oxadiazole ring can participate effectively in π–π stacking. nih.govmdpi.com These interactions can occur between the oxadiazole ring and a phenyl ring of a neighboring molecule, or between the phenyl rings of two different molecules.
Computational methods used to study these phenomena include:
Density Functional Theory (DFT): Used to calculate the geometry and energy of interacting dimers or larger clusters. This can provide precise interaction energies. mdpi.com
Noncovalent Interaction (NCI) Analysis: A visualization technique based on the electron density and its derivatives that allows for the identification and characterization of weak intermolecular interactions in real space. nih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, which are indicators of an interaction. nih.govmdpi.com
Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure, visualizing regions of close contact and the nature of the interactions. mdpi.com
Molecular Docking: This simulation technique predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.gov Studies on various 1,2,4-oxadiazole derivatives show their ability to fit into the active sites of enzymes, forming specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues. nih.govresearchgate.net For this compound, docking simulations would predict how the methoxyphenyl groups and the central oxadiazole core orient themselves within a binding pocket.
Computational studies on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety have quantified the energy of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-stacking interactions, revealing them to be energetically significant. mdpi.comresearchgate.net These findings strongly suggest that similar π-stacking forces play a crucial role in the molecular assembly of this compound.
Table 2: In Silico Methods for Modeling Intermolecular Interactions
| Modeling Technique | Primary Application | Predicted Interactions for this compound |
|---|---|---|
| DFT Calculations | Calculate interaction energies and geometries of molecular dimers. mdpi.com | Quantification of π–π stacking energies between phenyl-oxadiazole and phenyl-phenyl moieties. |
| NCI / QTAIM Analysis | Visualize and characterize noncovalent interactions based on electron density. nih.gov | Identification of specific atom-atom contacts in π-stacking and hydrogen bonding scenarios. |
| Molecular Docking | Predict binding modes and affinities within a protein active site. nih.gov | Modeling of complexation with biological targets, highlighting key interactions for binding. |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the formation and transformation of the 1,2,4-oxadiazole ring. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates.
Synthesis Mechanisms: A modern and efficient route for the synthesis of bis-1,2,4-oxadiazoles involves a tandem Staudinger/intramolecular aza-Wittig reaction . arkat-usa.orgnih.gov Theoretical studies can model this multi-step process:
Staudinger Reaction: The reaction begins with the attack of a phosphine (B1218219) (e.g., triphenylphosphine) on an azide (B81097) to form a phosphazide, which then loses N₂ to form an iminophosphorane. chem-station.com
Intramolecular aza-Wittig Reaction: The nitrogen atom of the in situ-generated iminophosphorane acts as a nucleophile, attacking an internal carbonyl group. This leads to a four-membered oxazaphosphetane intermediate.
Cyclization and Elimination: This intermediate collapses, eliminating triphenylphosphine (B44618) oxide and forming the stable five-membered 1,2,4-oxadiazole ring. arkat-usa.org
Computational modeling of this pathway for a precursor to this compound would involve locating the transition state for the key cyclization step and calculating its associated activation barrier, thereby predicting the feasibility and conditions required for the reaction.
Rearrangement Mechanisms: 1,2,4-Oxadiazoles are known to undergo various thermal and photochemical rearrangements due to the relatively low aromaticity and the weak, cleavable O-N bond within the ring. chim.it The most studied of these is the Boulton-Katritzky Rearrangement (BKR) . chim.itnih.gov This reaction involves a monomolecular rearrangement of a 1,2,4-oxadiazole bearing a three-atom side chain with a nucleophilic terminal atom at the C3 position. chim.it The general mechanism proceeds via:
An intramolecular nucleophilic attack by the side chain's terminal atom (Z) onto the electrophilic N(2) atom of the oxadiazole ring. chim.it
Cleavage of the weak O(1)-N(2) bond, with the oxygen acting as a leaving group.
Formation of a new, often more stable, heterocyclic system.
While this compound itself does not have the requisite side chain to undergo a classical BKR, theoretical studies of this mechanism on appropriately substituted analogs provide fundamental insight into the reactivity of the 1,2,4-oxadiazole core. nih.govresearchgate.net These computational investigations confirm the high electrophilicity of the N(2) atom and the lability of the O-N bond, which are intrinsic electronic features of the ring system shared by the target compound. chim.it
Table 3: Key Theoretical Reaction Mechanisms for 1,2,4-Oxadiazoles
| Reaction Type | Mechanism Summary | Key Theoretical Insight |
|---|---|---|
| Staudinger/aza-Wittig Synthesis | Formation of an iminophosphorane followed by intramolecular cyclization with elimination of Ph₃PO. arkat-usa.orgnih.gov | Calculation of transition state energies for the rate-determining cyclization step. |
| Boulton-Katritzky Rearrangement (BKR) | Intramolecular nucleophilic attack on the N(2) ring atom by a C3-substituent, leading to a new heterocycle. chim.it | Demonstrates the inherent electrophilicity of N(2) and weakness of the O-N bond in the 1,2,4-oxadiazole ring. |
| Photochemical Rearrangement | Photo-induced cleavage of the O-N bond, forming a reactive intermediate that can rearrange to other isomers (e.g., 1,3,4-oxadiazoles). chim.it | Analysis of excited state potential energy surfaces to predict reaction pathways upon light absorption. |
Design Principles and Structure Property Relationships in Oxadiazole Derivatives
Influence of Methoxy (B1213986) Substituents on Electronic Properties of the Oxadiazole Ring
Studies on related structures have shown that the position of such substituents is crucial. For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, compounds with electron-donating groups on the aromatic ring showed that the para-substituted compounds, like Bis(4-methoxyphenyl)-1,2,4-oxadiazole, often exhibit different electronic behaviors compared to their ortho or meta isomers. nih.gov Specifically, para-substitution can lead to more effective modulation of the electronic properties of the core heterocyclic system. nih.gov
The interplay between the electron-donating methoxy groups and the electron-withdrawing nature of the 1,2,4-oxadiazole ring creates a push-pull system, which can be fine-tuned. nih.gov This can lead to a reduced HOMO-LUMO energy gap, which is a critical factor in determining the molecule's potential for charge transfer and its optical properties. mdpi.com Computational studies, such as Density Functional Theory (DFT), are often employed to model these electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are essential for understanding intramolecular charge transfer. researchgate.netresearchgate.net
The molecular electrostatic potential (MEP) is another key descriptor of electronic properties, indicating the most likely sites for electrophilic and nucleophilic attack. pesquisaonline.net For molecules with similar methoxy-phenyl structures, the negative potential is often localized around the electronegative atoms of the heterocyclic ring, while positive potential can be found on other parts of the molecule. pesquisaonline.net
Table 1: Calculated Electronic Properties of a Related Methoxy-Substituted Heterocyclic Compound This table presents data for a related compound, 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, to illustrate the typical electronic properties influenced by a methoxyphenyl group.
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.18 eV | DFT/B3LYP |
| LUMO Energy | -3.35 eV | DFT/B3LYP |
| Energy Gap (Egap) | 2.83 eV | DFT/B3LYP |
Rational Design Strategies for Modulating Chemical Reactivity
Rational design strategies for modifying the chemical reactivity of this compound and related derivatives often focus on altering the substituents on the peripheral phenyl rings. The 1,2,4-oxadiazole ring itself has specific reactivity patterns; the N(3) atom is nucleophilic, while the carbon atoms exhibit electrophilic characteristics. chim.it The O-N bond is relatively weak and can be cleaved under certain conditions, such as in thermal or photochemical rearrangements. chim.it
One key strategy involves the Boulton-Katritzky rearrangement, a well-studied transformation of 1,2,4-oxadiazoles that involves an internal nucleophilic substitution. chim.it The reactivity in this rearrangement is influenced by the nature of the substituents, the solvent, and the reaction conditions. chim.it By strategically placing different functional groups on the phenyl rings, the electronic properties of the oxadiazole ring can be altered, thereby modulating its susceptibility to such rearrangements.
Impact of Peripheral Substituents on Molecular Topology and Planarity
Table 2: Crystallographic Data for a Related Oxadiazole Derivative This table provides crystallographic data for 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023), which serves as a structural analogue to illustrate the molecular geometry.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.7525 |
| b (Å) | 11.8973 |
| c (Å) | 11.6340 |
| β (°) | 115.434 |
| Volume (ų) | 1344.04 |
Engineering of Supramolecular Interactions in Oxadiazole Assemblies
The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. In the crystal structure of the related 1,3,4-oxadiazole (B1194373) isomer, short intermolecular C···O interactions have been observed, which connect adjacent molecules into one-dimensional chains. nih.gov These interactions, with a distance of 2.9968 Å, are significantly shorter than the sum of the van der Waals radii of the atoms involved, indicating a notable stabilizing force. nih.gov
In addition to these interactions, weak intermolecular C-H···π interactions further stabilize the crystal structure. nih.gov The engineering of these supramolecular interactions is a key aspect of crystal engineering, as the packing of molecules in a crystal can influence its physical properties. By modifying the substituents on the phenyl rings, it is possible to introduce or enhance specific intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net For instance, increasing the number and strength of hydrogen bonds is a known strategy to improve the thermal stability of related azole compounds. researchgate.net
Relationship between Molecular Structure and Energy Transfer Processes
The relationship between the molecular structure of this compound and its energy transfer processes is of interest for applications in materials science, particularly in the development of organic electronics. The "push-pull" electronic structure, created by the electron-donating methoxy groups and the electron-accepting oxadiazole core, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. rsc.org
This ICT character is a key factor in the photophysical properties of the molecule. DFT and Time-Dependent DFT (TD-DFT) calculations are valuable tools for investigating these properties, including excitation energies and oscillator strengths, which are related to the absorption and emission of light. researchgate.net For instance, in a study of non-symmetrical 1,3,4-oxadiazole derivatives, the calculated excitation energies were found to correlate well with the experimentally observed UV-Vis spectra. researchgate.netbohrium.com
Furthermore, the structure of the molecule influences its potential for nonlinear optical (NLO) properties. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods. researchgate.net Studies on related compounds have shown that extending the π-conjugated system or introducing specific end groups can significantly enhance the NLO response. researchgate.netbohrium.com These findings highlight the potential to tune the energy transfer processes and related optical properties of this compound through rational structural modifications.
Advanced Material Science Applications and Engineering Perspectives
Utilization in Organic Electronic and Optoelectronic Devices
The 1,2,4-oxadiazole (B8745197) moiety is a well-established building block for materials used in organic electronic devices due to its high electron affinity, thermal stability, and ability to be readily functionalized. researchgate.netmdpi.com These characteristics make oxadiazole-based compounds, including Bis(4-methoxyphenyl)-1,2,4-oxadiazole, promising candidates for various roles within these devices.
Oxadiazole derivatives are frequently employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org Their primary role is often as electron-transporting materials (ETMs) or hole-blocking materials (HBMs), which are crucial for achieving high device efficiency and stability. researchgate.netrsc.org The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons from the cathode towards the emissive layer. rsc.org
While specific performance data for this compound in OLEDs is not extensively detailed in the available literature, the general properties of 2,5-diaryl-1,3,4-oxadiazoles suggest its potential. For instance, related compounds are known to possess wide energy gaps and high electron mobility, which are desirable for efficient electron transport and for confining excitons within the emissive layer, thereby enhancing the quantum efficiency of the device. rsc.orgnih.gov The methoxy (B1213986) groups on the phenyl rings can further influence the material's solubility and morphological stability in thin films, which are critical factors for device fabrication and longevity.
In the realm of organic photovoltaics (OPVs), or solar cells, materials capable of efficient charge separation and transport are paramount. ucla.edu Oxadiazole derivatives have been explored for their potential use in the active layers of these devices, often as electron-acceptor materials to be blended with a p-type polymer donor. mdpi.com The principle relies on the creation of a bulk heterojunction (BHJ) where photo-induced excitons are dissociated at the donor-acceptor interface.
The function of oxadiazole-containing compounds as electron transport and hole blocking materials is one of their most significant contributions to organic electronics. researchgate.netresearchgate.net In a typical multi-layer OLED, the ETL facilitates the transport of electrons from the cathode to the emissive layer, while the HBL prevents holes from passing from the emissive layer into the electron transport layer, thus forcing recombination to occur within the desired zone. snu.ac.kr This confinement of charge carriers and excitons is crucial for maximizing the device's light output.
The high electron affinity of the 1,2,4-oxadiazole ring, combined with the deep HOMO energy level, makes compounds like this compound theoretically well-suited for this dual function. The deep HOMO level creates a significant energy barrier for holes, effectively blocking their transport. snu.ac.kr Simultaneously, the LUMO level is positioned to allow for efficient electron injection and transport. Studies on various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their effectiveness in improving the external quantum efficiencies of OLEDs when used as ETMs and HBMs. rsc.org
Application as Corrosion Inhibitors for Metallic Substrates
The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of this compound makes it an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments. researchgate.netelectrochemsci.org These organic inhibitors function by adsorbing onto the metal surface and creating a protective barrier that isolates the metal from the corrosive medium.
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metallic surface. This adsorption process can occur through several interaction modes. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for chemisorption, where a coordinate-type bond is formed between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net
Furthermore, the π-electrons of the phenyl rings and the oxadiazole core can interact with the charged metal surface, contributing to the adsorption process. In acidic solutions, where the metal surface is positively charged, electrostatic interactions can occur between the protonated inhibitor molecules and the metal surface. Studies on the closely related compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023) (4-MOX) have shown that its adsorption on a mild steel surface in a sulfuric acid medium follows the Langmuir adsorption isotherm. researchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface.
The strength and mode of adsorption (physisorption vs. chemisorption) can be inferred from thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Upon adsorption, molecules of this compound form a protective film on the metal substrate. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. electrochemsci.org The effectiveness of this passivation layer depends on its coverage, thickness, and compactness.
Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated that it performs as an excellent corrosion inhibitor for mild steel, with its inhibition efficiency increasing with concentration. This suggests that at higher concentrations, a more complete and protective film is formed on the surface. The planar orientation of the oxadiazole and phenyl rings likely facilitates the formation of a dense, uniform film. Polarization studies have indicated that such oxadiazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, although some may show a more pronounced effect on the cathodic reaction. researchgate.netelectrochemsci.org
The following table presents research findings on the inhibition efficiency of the related compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) on mild steel in 0.5 M H₂SO₄ at various concentrations and temperatures, as determined by the weight loss method.
Inhibition Efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX)
| Concentration (M) | Inhibition Efficiency (%) at 303 K | Inhibition Efficiency (%) at 313 K | Inhibition Efficiency (%) at 323 K | Inhibition Efficiency (%) at 333 K |
|---|---|---|---|---|
| 1 x 10⁻⁶ | 41.2 | 32.4 | 21.9 | 15.1 |
| 5 x 10⁻⁶ | 70.1 | 61.5 | 50.2 | 39.8 |
| 1 x 10⁻⁵ | 85.3 | 79.8 | 70.4 | 62.3 |
| 5 x 10⁻⁵ | 94.7 | 92.1 | 89.5 | 85.7 |
| 1 x 10⁻⁴ | 96.8 | 95.2 | 93.1 | 90.4 |
| 5 x 10⁻⁴ | 97.9 | 96.8 | 95.8 | 94.6 |
| 8 x 10⁻⁴ | - | - | - | 96.19 |
Integration into Polymeric Materials and Composites
The integration of the 1,2,4-oxadiazole moiety into polymer backbones is an emerging area of research, driven by the heterocycle's unique electronic and chemical properties. While research on this compound specifically is limited in this context, studies on analogous structures highlight the potential applications in advanced, functional polymers.
A significant development is the synthesis of π-conjugated polymers that incorporate a degradable 1,2,4-oxadiazole linker. rsc.orgrsc.org These materials are of interest for applications in sustainable electronics, such as organic light-emitting diodes (OLEDs), where end-of-life solutions are a growing concern. rsc.org In one study, researchers used direct heteroarylation polymerization (DHAP) to create polymers consisting of thiophene (B33073) and 1,2,4-oxadiazole units. rsc.org The 1,2,4-oxadiazole linker was found to be stable under various acidic and basic conditions and thermally stable, yet it could be degraded through a process of reduction followed by acid hydrolysis. rsc.orgrsc.org This demonstrates a chemically recyclable design for semiconducting polymers. researchgate.net
These synthesized polymers also exhibit valuable photoluminescent properties, with quantum yields reaching as high as 0.40, making them candidates for use as degradable luminescent materials. rsc.org The solubility of these polymers, which is crucial for their processing and subsequent degradation, can be tuned by modifying the alkyl sidechains on the polymer backbone. rsc.org
Furthermore, polymers containing the 1,2,4-oxadiazole moiety in their main chain have been investigated for their potential in bulk heterojunction (BHJ) solar cells. researchgate.net In this application, the oxadiazole acts as an electron-acceptor unit. These polymers have demonstrated high thermal stability, with degradation temperatures exceeding 335 °C, a critical property for durable electronic devices. researchgate.net The optical and electrochemical properties, such as the band gap and energy levels, were found to be suitable for use as donor materials in organic solar cells. researchgate.net
Table 1: Properties of Polymers Incorporating 1,2,4-Oxadiazole Moieties
| Polymer Type | Key Feature | Reported Property | Potential Application | Source |
|---|---|---|---|---|
| π-conjugated polymer with 1,2,4-oxadiazole linker | Chemically degradable backbone | Photoluminescent Quantum Yield (PLQY) up to 0.40 | Degradable luminescent materials, Sustainable electronics | rsc.org |
| Polymer with main-chain 1,2,4-oxadiazole moiety | Electron-acceptor unit | Thermal stability > 335 °C; Optical band gap of 1.37-2.20 eV | Bulk heterojunction solar cells | researchgate.net |
Development of Sensing Materials and Probes
The development of fluorescent chemosensors is a vital area of material science, with applications in environmental monitoring and medical diagnostics. The oxadiazole heterocycle is a promising scaffold for such sensors due to its high photoluminescence quantum yield and excellent chemical stability. nih.gov The nitrogen and oxygen atoms of the oxadiazole ring can serve as potential coordination sites for metal ions, making the ring a useful signaling component in fluorescent probes. nih.gov
While direct applications of this compound as a sensor have not been extensively reported, research on structurally related compounds demonstrates the principle. For instance, fluorescent sensors based on the 2,5-diphenyl-1,3,4-oxadiazole (B188118) moiety (a structural isomer) have been successfully developed. nih.govresearchgate.net These sensors, which incorporate the oxadiazole unit into a macrocyclic polyamine skeleton, can selectively detect metal ions. nih.gov One such ligand was shown to be an effective OFF-ON sensor for Zinc(II) ions at physiological pH, with the interaction producing an intense, visible sky-blue emission. nih.gov Another 1,3,4-oxadiazole-based chemosensor was developed for the selective quenching detection of Copper(II) ions. nih.gov
Focusing on the 1,2,4-oxadiazole isomer, research has shown its utility in creating advanced fluorophores. Scientists have attached 1,2,4-oxadiazole groups to BODIPY (boron-dipyrromethene) dyes, a well-known class of fluorescent probes. rsc.org This modification resulted in fluorophores with long-wavelength absorption and emission in the near-infrared (NIR) region, a highly desirable trait for biological imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org This work highlights how the 1,2,4-oxadiazole moiety can be used to engineer the photophysical properties of a molecule.
The inherent luminescent properties of compounds featuring a central heterocyclic ring, such as an oxadiazole, separating two aromatic systems are well-documented. beilstein-journals.orgbeilstein-journals.org These donor-acceptor type structures often exhibit strong photoluminescence, with some achieving quantum yields as high as 0.59. beilstein-journals.org This fundamental property is the basis for their potential use in sensing applications, where interaction with an analyte can modulate the fluorescence signal.
Table 2: Examples of Oxadiazole-Based Sensing Systems
| Oxadiazole System | Target Analyte | Sensing Mechanism | Key Finding | Source |
|---|---|---|---|---|
| 1,3,4-Oxadiazole in a polyamine macrocycle | Zn(II) | Chelating Enhancement of Fluorescence (CHEF) | Acts as an OFF-ON sensor with intense blue emission. | nih.gov |
| Calix researchgate.netcrown-based 1,3,4-oxadiazole | Cu(II) | Fluorescence Quenching (PET) | Selective "turn-off" sensor for Cu(II) ions. | nih.gov |
| 1,2,4-Oxadiazole substituted BODIPY | N/A (Fluorophore Development) | Wavelength shifting | Shifts emission to the near-infrared (NIR) region. | rsc.org |
Energetic Materials Research and Development
The 1,2,4-oxadiazole ring is a recognized "explosophore"—a structural motif that imparts energetic properties to a molecule. researchgate.net Its high nitrogen content and positive heat of formation make it an attractive building block for the design of high-performance energetic materials. researchgate.netresearchgate.net While the title compound, this compound, is not itself an energetic material due to its methoxy substituents, the underlying bis-1,2,4-oxadiazole framework is of significant interest in this field. arkat-usa.org The performance of these materials is achieved by attaching specific energetic functional groups (e.g., -NO₂, -NHNO₂, -ONO₂) to the oxadiazole core. nih.govnih.gov
Research has focused on combining the 1,2,4-oxadiazole ring with other nitrogen-rich heterocycles like furazan (B8792606) (1,2,5-oxadiazole) to create novel energetic compounds with a fine-tuned balance of power and stability. nih.govdeepdyve.comfrontiersin.org This strategy aims to leverage the positive attributes of each component to achieve superior performance. deepdyve.com For example, linking 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties and introducing energetic groups like -ONO₂ and -NHNO₂ has led to a family of materials with high densities, good detonation performance, and notable insensitivity. nih.govnih.gov
One such compound, a hydrazinium (B103819) salt of a nitramino-functionalized oxadiazole-furazan structure, exhibits a calculated detonation velocity (VD) of 8,822 m/s and a detonation pressure (P) of 35.1 GPa, with excellent thermal stability and low sensitivity to impact and friction. nih.govnih.gov Another example, bis(1,2,4-oxadiazole)bis(methylene) dinitrate, which contains two 1,2,4-oxadiazole rings, shows a good energy-density level with a density of 1.832 g/cm³ and a detonation velocity of 8180 m/s. nih.govfrontiersin.org These performance metrics are often comparable or superior to those of conventional explosives like RDX (Research Department eXplosive). deepdyve.comrsc.org
The development of these materials involves a deep understanding of structure-property relationships, where the arrangement of explosophoric groups, hydrogen bonding, and other intermolecular interactions are engineered to optimize density, thermal stability, and sensitivity. nih.govrsc.org
Table 3: Performance of Selected Energetic Materials Based on the 1,2,4-Oxadiazole Ring
| Compound Type | Density (g/cm³) | Detonation Velocity (VD, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Source |
|---|---|---|---|---|---|
| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 1.832 | 8180 | N/A | 8.7 | nih.govfrontiersin.org |
| Hydrazinium salt of a nitramino-oxadiazole-furazan | 1.821 | 8822 | 35.1 | 40 | nih.govnih.gov |
| Ammonium salt of a nitramino-oxadiazole-furazan | 1.750 | 8594 | 31.7 | > 40 | nih.gov |
| Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salt (Compound 2-3) | 1.85 | 9046 | 37.4 | 14 | deepdyve.com |
| RDX (Reference) | 1.82 | 8750 | 34.0 | 7.4 | deepdyve.com |
Future Research Directions and Emerging Paradigms in Oxadiazole Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methods is paramount for the widespread application of 1,2,4-oxadiazoles. While classical methods, such as the cyclization of O-acylamidoximes, remain relevant, contemporary research is focused on overcoming their limitations, such as harsh reaction conditions and the formation of byproducts.
Recent advancements have seen the rise of one-pot syntheses that offer streamlined processes with higher yields and simpler purification protocols. For instance, the use of a superbase medium like NaOH/DMSO allows for the room temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, albeit with reaction times that can range from 4 to 24 hours. arkat-usa.org Another notable one-pot procedure involves the activation of carboxylic acids with the Vilsmeier reagent, leading to good to excellent yields of 3,5-disubstituted-1,2,4-oxadiazoles. arkat-usa.org
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields. The heterocyclization of amidoximes with carboxylic acid esters or acyl chlorides can be efficiently achieved under microwave irradiation in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. nih.gov Furthermore, a novel and rapid strategy for constructing the 1,2,4-oxadiazole (B8745197) ring on a silica-supported system under microwave irradiation has been developed, showcasing the potential for environmentally friendly and efficient synthesis.
The exploration of novel catalytic systems is another key area of research. Transition-metal catalysis, for example, has been employed to facilitate the [3+2] cycloaddition of nitriles and nitrile oxides under mild conditions, overcoming the low reactivity of the nitrile triple bond. nih.gov More recently, a copper-catalyzed cascade reaction of amidines and methylarenes has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. chim.it The use of organocatalysts and photoredox catalysts, such as the visible-light-mediated [3+2] cycloaddition of 2H-azirines with nitrosoarenes, represents a greener approach to 1,2,4-oxadiazole synthesis. nih.gov
Future efforts in this domain will likely concentrate on the development of stereoselective and regioselective synthetic methods, the use of flow chemistry for continuous and scalable production, and the discovery of even more sustainable and atom-economical catalytic systems.
Table 1: Comparison of Modern Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Starting Materials | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Synthesis (Superbase) | Amidoximes, Carboxylic Acid Esters | Room temperature, NaOH/DMSO | Simple purification, mild conditions | Long reaction times, limited by certain functional groups |
| One-Pot Synthesis (Vilsmeier Reagent) | Amidoximes, Carboxylic Acids | Vilsmeier reagent as activator | Good to excellent yields, readily available materials | Potential for side reactions |
| Microwave-Assisted Synthesis | Amidoximes, Acyl Chlorides/Esters | Microwave irradiation, catalysts (e.g., NH₄F/Al₂O₃) | Reduced reaction times, improved yields | Requires specialized equipment |
| Copper-Catalyzed Cascade Reaction | Amidines, Methylarenes | Copper catalyst, mild conditions | One-step process | Catalyst may need to be removed from the final product |
| Visible-Light Photoredox Catalysis | 2H-Azirines, Nitrosoarenes | Organic dye photoredox catalyst | Green chemistry approach, mild conditions | Moderate yields may limit broad application |
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the structural, electronic, and reactive properties of molecules. For 1,2,4-oxadiazoles, computational studies are pivotal for designing new derivatives with tailored properties and for elucidating complex reaction mechanisms.
Density Functional Theory (DFT) is widely employed to investigate the electronic structure and reactivity of 1,2,4-oxadiazole derivatives. DFT calculations can predict key parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic and photophysical properties of these compounds, particularly for their application in organic light-emitting diodes (OLEDs). researchgate.net For instance, computational studies on oxadiazole-based compounds have shown that strategic substitution can modulate the HOMO-LUMO gap and enhance charge transport properties, making them promising materials for electronic devices. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict the binding affinity and interaction of 1,2,4-oxadiazole derivatives with biological targets. These methods are instrumental in the rational design of new drug candidates. mdpi.com For example, in silico studies have been used to investigate the binding of 1,2,4-oxadiazole derivatives to the active sites of enzymes like Leishmania infantum CYP51, providing a basis for the development of new antileishmanial agents. mdpi.com
Furthermore, computational methods are crucial for understanding the mechanisms of synthetic reactions. For example, DFT calculations can be used to model the transition states of cyclization reactions, helping to explain the observed regioselectivity and to optimize reaction conditions for higher efficiency. The Boulton-Katritzky rearrangement, a key transformation of 1,2,4-oxadiazoles, has been studied computationally to understand the influence of substituents and reaction media on the reaction pathway. chim.it
The future of computational studies in this field lies in the development of more accurate and efficient theoretical models that can handle larger and more complex systems. The integration of machine learning with quantum mechanical calculations is a particularly promising avenue for accelerating the discovery of new 1,2,4-oxadiazole-based molecules with desired properties.
Table 2: Applications of Computational Methods in 1,2,4-Oxadiazole Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis, Reaction mechanism studies | Prediction of electronic properties (HOMO-LUMO gap), understanding reaction pathways and transition states. |
| Molecular Docking | Drug design, Binding mode prediction | Identification of potential biological targets, prediction of ligand-protein interactions. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, Stability of complexes | Understanding the dynamic behavior of molecules and their interactions with biological macromolecules over time. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity | Correlation of molecular structure with biological activity to guide the design of more potent compounds. |
Development of 1,2,4-Oxadiazole-Based Functional Materials for Advanced Technologies
The unique electronic and structural characteristics of the 1,2,4-oxadiazole ring make it an attractive building block for the development of advanced functional materials. While much of the focus has been on their biological activity, there is a growing interest in their application in materials science.
One of the promising areas is in the field of organic electronics . The electron-deficient nature of the 1,2,4-oxadiazole ring makes it suitable for use as an electron-transporting material in organic light-emitting diodes (OLEDs). researchgate.net The thermal and chemical stability of the oxadiazole ring is also advantageous for the longevity of such devices. mdpi.com Research in this area focuses on synthesizing new 1,2,4-oxadiazole derivatives with tailored electronic properties to improve the efficiency and stability of OLEDs.
Liquid crystals are another application where 1,2,4-oxadiazoles have shown potential. The rigid and linear nature of some 1,2,4-oxadiazole structures can be exploited to design molecules that exhibit liquid crystalline phases. nih.gov These materials could find applications in displays and other electro-optical devices.
Furthermore, the incorporation of the 1,2,4-oxadiazole moiety into energetic materials is an active area of research. The high nitrogen content and heat of formation of some oxadiazole derivatives make them candidates for new explosives and propellants with improved performance and reduced sensitivity. frontiersin.org For example, bis(1,2,4-oxadiazole)bis(methylene) dinitrate has been investigated as an energetic material with good energy density and acceptable thermal stability. frontiersin.org
The development of fluorescent sensors is another emerging application. The fluorescence properties of some 1,2,4-oxadiazole derivatives can be designed to be sensitive to the presence of specific ions or molecules, making them useful for chemical sensing applications.
Future research in this area will likely involve the synthesis of polymeric and dendritic materials based on the 1,2,4-oxadiazole scaffold to create materials with enhanced properties. The combination of the 1,2,4-oxadiazole core with other functional groups will also be explored to create multifunctional materials with novel applications.
Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research, and the field of oxadiazole chemistry is no exception. These powerful computational tools can accelerate the discovery and development of new 1,2,4-oxadiazole derivatives by analyzing vast datasets and identifying complex patterns that are not readily apparent to human researchers.
One of the key applications of AI and ML is in predictive modeling . Machine learning models can be trained on existing data to predict the properties of new, unsynthesized 1,2,4-oxadiazole derivatives. This includes predicting their biological activity against specific targets, their physicochemical properties (e.g., solubility, stability), and their potential for use in materials science applications. By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
AI can also play a crucial role in de novo drug design . Generative models can be used to design entirely new 1,2,4-oxadiazole-based molecules with desired properties. These models can learn the underlying rules of chemical structure and activity from existing data and then generate novel structures that are predicted to be active and have favorable drug-like properties.
In the realm of synthetic chemistry , AI and ML can be used to predict the outcomes of chemical reactions and to suggest optimal synthetic routes. By analyzing vast databases of chemical reactions, machine learning models can learn to predict the best reagents, catalysts, and reaction conditions for synthesizing a target 1,2,4-oxadiazole derivative. This can help to overcome synthetic challenges and to improve the efficiency and sustainability of chemical synthesis.
While the application of AI and ML specifically to 1,2,4-oxadiazole research is still in its early stages, the general success of these methods in drug discovery and materials science suggests that they will have a significant impact on this field in the near future. The development of large, high-quality datasets of 1,2,4-oxadiazole derivatives and their properties will be crucial for the successful application of AI and ML in this area.
Table 3: Potential Impacts of AI and Machine Learning on 1,2,4-Oxadiazole Research
| AI/ML Application | Potential Impact |
|---|---|
| Predictive Modeling of Properties | Accelerated identification of lead compounds with desired biological or material properties. |
| De Novo Molecular Design | Generation of novel 1,2,4-oxadiazole structures with enhanced activity and optimized properties. |
| Synthesis Prediction and Optimization | More efficient and sustainable synthetic routes, reducing time and waste in the laboratory. |
| Analysis of High-Throughput Screening Data | Identification of structure-activity relationships from large datasets to guide future research. |
Q & A
What are the established synthetic routes for preparing Bis(4-methoxyphenyl)-1,2,4-oxadiazole, and what are their typical yield ranges?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation or Staudinger/aza-Wittig reactions. For example, bis-oxadiazole derivatives are synthesized via refluxing nitrile precursors with hydroxylamine hydrochloride in ethanol/water, followed by cyclization with phosphoryl chloride (POCl₃). Yields for analogous compounds (e.g., 5,5′-bis(4-substituted phenyl)-1,2,4-oxadiazoles) range from 51% to 65%, depending on substituent electronic effects and reaction time . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Reaction time : Extended reflux (18–24 hours) improves cyclization efficiency.
- Workup : Precipitation in ice water followed by ethanol recrystallization ensures purity.
What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
Level: Basic
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- IR spectroscopy : Confirm oxadiazole ring vibrations (C=N stretching at ~1600 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₄N₂O₃: calculated 282.1004, observed 282.1001).
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N–O bond: ~1.36 Å) and dihedral angles between aromatic rings (e.g., ~15°–25° for 4-methoxyphenyl groups) .
How does the electronic nature of substituents influence the stability and reactivity of this compound?
Level: Advanced
Answer:
The methoxy group acts as an electron-donating substituent, stabilizing the oxadiazole ring via resonance. This impacts:
- Thermal stability : Higher decomposition temperatures (e.g., 250–300°C) compared to non-substituted analogs.
- Photophysical properties : Enhanced fluorescence quantum yield due to extended conjugation.
- Reactivity : Methoxy groups reduce electrophilicity at the oxadiazole core, requiring harsher conditions for further functionalization (e.g., Friedel-Crafts alkylation) .
How can researchers optimize reaction conditions to improve the yield of this compound beyond conventional methods?
Level: Advanced
Answer:
Yield optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids accelerate cyclization.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30–60 minutes, improving yields by 10–15% .
- Solvent-free conditions : Minimizes side reactions (e.g., hydrolysis) and simplifies purification.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically.
What are the common pitfalls in interpreting spectral data for this compound, and how can they be resolved?
Level: Advanced
Answer:
Critical challenges include:
- NMR signal overlap : Aromatic protons from methoxyphenyl groups may overlap. Use 2D NMR (COSY, HSQC) for unambiguous assignment .
- Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) can obscure molecular ion peaks. Add ammonium acetate to suppress adduct formation.
- Crystallographic disorder : Thermal motion in crystal lattices may distort bond angles. Refine structures using high-resolution data (R-factor < 5%) and validate with DFT calculations .
How does the crystal packing of this compound influence its material properties?
Level: Advanced
Answer:
X-ray crystallography reveals:
- Intermolecular interactions : π-π stacking (3.5–4.0 Å spacing) and weak C–H···O hydrogen bonds stabilize the lattice.
- Packing motifs : Herringbone arrangements enhance thermal stability but reduce solubility in non-polar solvents.
- Anisotropic behavior : Polarized fluorescence emission due to aligned molecular dipoles in the crystal .
What computational methods are suitable for predicting the electronic properties of this compound?
Level: Advanced
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights into:
- Frontier orbitals : HOMO-LUMO gaps (~4.0–4.5 eV) correlate with experimental UV-Vis absorption maxima (~300–350 nm).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
- Nonlinear optical (NLO) properties : High hyperpolarizability (β ~100–200 × 10⁻³⁰ esu) suggests potential in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
